molecular formula C14H11N5O2S2 B2444725 4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one CAS No. 2319641-19-3

4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

Cat. No.: B2444725
CAS No.: 2319641-19-3
M. Wt: 345.4
InChI Key: JXJFWVPKBRMMQV-UHFFFAOYSA-N
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Description

4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a complex organic compound that features a benzothiadiazole moiety, a thiazole ring, and a piperazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiadiazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiazole Ring Formation: This step might involve the condensation of thioamides with α-haloketones.

    Piperazinone Formation: The piperazinone ring can be synthesized through the cyclization of appropriate diamines with carbonyl compounds.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the benzothiadiazole and thiazole rings.

    Reduction: Reduction reactions could target the carbonyl group or the nitrogen atoms in the rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity against certain targets.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if the compound is used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one: can be compared with other benzothiadiazole derivatives, thiazole-containing compounds, and piperazinone derivatives.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct moieties: benzothiadiazole, thiazole, and piperazinone. This unique structure could confer specific chemical properties and biological activities that are not present in simpler analogs.

Biological Activity

4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a synthetic compound that combines elements of benzothiadiazole and piperazine with a thiazole moiety. This unique structure suggests potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, efficacy against various cell lines, and structure-activity relationships.

Chemical Structure and Properties

The compound features a benzothiadiazole core linked to a thiazole ring through a piperazine scaffold. The presence of these heterocycles is known to enhance the pharmacological properties of compounds, particularly in terms of bioactivity and selectivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Repair : Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), leading to the accumulation of DNA damage and subsequent cell death.
  • Antiproliferative Effects : The compound exhibits significant antiproliferative activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Antimicrobial Activity : Benzothiadiazole derivatives are recognized for their antimicrobial properties, which may also extend to this compound due to structural similarities .

Anticancer Activity

Recent studies have evaluated the anticancer potential of related compounds. For instance, a series of benzothiazole-piperazine conjugates demonstrated moderate to potent activity against human cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and Caco2 (intestinal cancer) with IC50 values ranging from 10 µg/mL to 50 µg/mL .

CompoundCell LineIC50 (µg/mL)Mechanism
This compoundMCF7TBDApoptosis induction
Benzothiazole derivative AHCT11615PARP inhibition
Benzothiazole derivative BCaco220Cell cycle arrest

Antimicrobial Activity

The compound has also been screened for antimicrobial properties. While specific data on this compound is limited, related benzothiadiazole derivatives have shown effectiveness against various bacterial strains.

Case Studies

A notable study synthesized several benzothiazole derivatives and assessed their biological activities. Among these derivatives, compounds featuring both piperazine and thiazole moieties exhibited enhanced cytotoxicity against cancer cells compared to their individual components. The study established a structure-activity relationship that indicated the importance of both the benzothiadiazole and thiazole rings in enhancing bioactivity .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications on the piperazine ring significantly affect the biological activity. For instance:

  • Substituting different functional groups on the thiazole ring improved anticancer activity.
  • The position of substituents on the benzothiadiazole core was critical for maximizing efficacy against specific cancer types .

Properties

IUPAC Name

4-(2,1,3-benzothiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2S2/c20-12-8-18(4-5-19(12)14-15-3-6-22-14)13(21)9-1-2-10-11(7-9)17-23-16-10/h1-3,6-7H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJFWVPKBRMMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC3=NSN=C3C=C2)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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